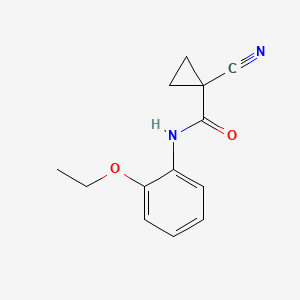

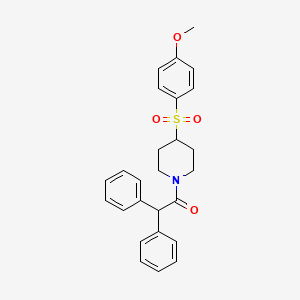

1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide” is a cyclopropane derivative . Cyclopropane derivatives are a class of compounds that have been studied for their bioactivity .

Synthesis Analysis

The synthesis of similar cyclopropane derivatives involves reactions with various reagents. For instance, Ethyl 1-cyano-1-cyclopropanecarboxylate can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO .Molecular Structure Analysis

The structure of similar cyclopropane derivatives has been studied using various techniques such as X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis .Aplicaciones Científicas De Investigación

Ketol-Acid Reductoisomerase Inhibitor

Ketol-acid reductoisomerase (KARI) catalyzes the second common step in branched-chain amino acid biosynthesis . The likely transition state is a cyclopropane derivative, thus a series of new cyclopropane derivatives, such as 1-cyano-N-substituted-cyclopropanecarboxamide, were designed and synthesized . Their structures were verified by 1H NMR, FTIR spectrum, MS and elemental analysis .

Potential Biological Activities

The compound’s structure suggests it could have potential biological activities. For instance, indole derivatives, which share some structural similarities with 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s possible that 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide could exhibit similar activities.

Synthesis of New Derivatives

The compound could be used as a starting material for the synthesis of new derivatives. The cyclopropane core of the molecule is a versatile building block in organic synthesis, and the cyano and carboxamide groups offer multiple sites for further functionalization .

Mecanismo De Acción

Target of Action

The primary target of 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide is Ketol-acid reductoisomerase (KARI) . KARI is an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids . , making it an attractive target for agrochemical and medicinal discovery.

Mode of Action

The compound interacts with its target, KARI, by mimicking the transition state of the reaction that KARI catalyzes . This reaction involves an alkyl migration from one carbon atom to its neighboring atom . The compound, being a cyclopropane derivative, is designed to resemble this transition state, thereby inhibiting the action of KARI .

Biochemical Pathways

By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This is the second common step in this biosynthetic pathway . The disruption of this pathway can have significant downstream effects, particularly in organisms that rely on this pathway for the production of essential amino acids .

Result of Action

The inhibition of KARI by 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide can lead to a decrease in the production of branched-chain amino acids . This can have various molecular and cellular effects, depending on the specific organism and the role of these amino acids within that organism .

Safety and Hazards

Propiedades

IUPAC Name |

1-cyano-N-(2-ethoxyphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-11-6-4-3-5-10(11)15-12(16)13(9-14)7-8-13/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTNVGPASKSFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)